Cas no 892762-11-7 (7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a structurally complex heterocyclic compound featuring a quinolin-4-one core modified with a fluoro substituent, an ethylpiperazinyl group, and a toluenesulfonyl moiety. This molecule exhibits potential pharmacological relevance due to its multi-functionalized scaffold, which may enhance binding affinity and selectivity in biological targets. The presence of the ethylpiperazine group suggests improved solubility and pharmacokinetic properties, while the fluorination at the 6-position could contribute to metabolic stability. The toluenesulfonyl substituent may further modulate reactivity and interaction with enzymes or receptors. This compound is of interest in medicinal chemistry research for its potential applications in drug discovery and development.
7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one structure
892762-11-7 structure
Product Name:7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
CAS No:892762-11-7
MF:C23H26FN3O3S
MW:443.534247875214
CID:5422803
PubChem ID:20905056
Update Time:2025-06-09

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 892762-11-7
    • 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one
    • AKOS001917505
    • F3411-0156
    • 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
    • 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one
    • 7-(4-Ethyl-1-piperazinyl)-6-fluoro-1-methyl-3-[(4-methylphenyl)sulfonyl]-4(1H)-quinolinone
    • Inchi: 1S/C23H26FN3O3S/c1-4-26-9-11-27(12-10-26)21-14-20-18(13-19(21)24)23(28)22(15-25(20)3)31(29,30)17-7-5-16(2)6-8-17/h5-8,13-15H,4,9-12H2,1-3H3
    • InChI Key: OTNDQOIGHRMQKI-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=C(F)C(N3CCN(CC)CC3)=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 443.16789104g/mol
  • Monoisotopic Mass: 443.16789104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 795
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 69.3Ų

Experimental Properties

  • Density: 1.290±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 643.0±55.0 °C(Predicted)
  • pka: 7.76±0.10(Predicted)

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Related Literature

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